molecular formula C10H10N2O4 B1449781 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol CAS No. 1029784-42-6

3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol

Cat. No. B1449781
CAS RN: 1029784-42-6
M. Wt: 222.2 g/mol
InChI Key: OVWKEWHRXNFJFJ-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry and is known to contribute to the properties of many compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized based on dithiolopyrrolone scaffold . Another method involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction . This technique provides molecular and structural elucidation at atomic level resolution.

Scientific Research Applications

Antimicrobial and Anticancer Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, certain derivatives have shown significant inhibitory activities against pathogenic bacteria and fungi, including Gram-positive, Gram-negative bacteria, and Candida albicans. Moreover, these compounds have exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, demonstrating broad-spectrum antibacterial activities and considerable anti-proliferative effects (Al-Wahaibi et al., 2021).

Molecular and Material Science

Oxadiazole derivatives have been used extensively as electron transport materials in organic light-emitting diodes (OLEDs), enhancing device performance. Structural insights into these materials, obtained through synthesis and characterization, have led to a better understanding of their structure-property relationships, enabling the design of more efficient OLED materials (Emmerling et al., 2012).

Spectral Luminescent Properties

The spectral luminescent properties of 1,3,4-oxadiazoles have been studied, revealing their potential in applications requiring luminescence. For example, certain oxadiazoles containing specific substituents exhibit high quantum yields in both polar and nonpolar solvents, suggesting their suitability for use in luminescent materials and devices (Mikhailov et al., 2018).

Antioxidant Activity

Some 1,3,4-oxadiazole derivatives have been synthesized and assessed for their antioxidant properties. Compounds with specific substituents have demonstrated significant free-radical scavenging abilities, indicating their potential as antioxidants in various applications (Shakir et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-14-6-3-4-7(8(5-6)15-2)9-11-10(13)16-12-9/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWKEWHRXNFJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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